Tetrahydrocannabivarol
Overview
Description
Tetrahydrocannabivarol is a naturally occurring compound found in certain strains of the Cannabis plant. It is a homologue of tetrahydrocannabinol, differing by having a propyl side chain instead of a pentyl side chain. This structural difference results in distinct pharmacological properties, including non-psychoactive effects at lower doses .
Scientific Research Applications
Tetrahydrocannabivarol has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cannabinoids.
Mechanism of Action
THCV is a cannabinoid receptor type 1 antagonist or, at higher doses, a CB1 receptor agonist and cannabinoid receptor type 2 partial agonist . It also acts as an agonist of GPR55 and l-α-lysophosphatidylinositol (LPI), and beyond the endocannabinoid system, THCV also activates 5-HT1A receptors to produce an antipsychotic effect .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabivarol typically involves the condensation of geranyl pyrophosphate with divarinolic acid, leading to the formation of cannabigerovarin acid. This intermediate is then cyclized and decarboxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis plants that are selectively bred to produce higher concentrations of this compound. Advanced techniques such as supercritical fluid extraction and chromatography are employed to isolate and purify this compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabivarol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Comparison with Similar Compounds
Tetrahydrocannabinol: The primary psychoactive component of Cannabis, differing by having a pentyl side chain.
Cannabidiol: A non-psychoactive cannabinoid with a different mechanism of action and therapeutic profile.
Cannabigerol: A precursor to various cannabinoids, including tetrahydrocannabivarol.
Uniqueness: this compound is unique due to its non-psychoactive nature at lower doses and its potential therapeutic benefits in managing metabolic disorders and neurodegenerative diseases. Its distinct interaction with cannabinoid receptors and other molecular targets sets it apart from other cannabinoids .
Properties
IUPAC Name |
6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLHBHDLIHEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950920 | |
Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28172-17-0 | |
Record name | 6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28172-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocannabivarin 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028172170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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